molecular formula C33H30N4O8S3 B4302446 N-{1010-DIOXO-6-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]-9H-10LAMBDA6-THIOXANTHEN-3-YL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

N-{1010-DIOXO-6-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]-9H-10LAMBDA6-THIOXANTHEN-3-YL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4302446
M. Wt: 706.8 g/mol
InChI Key: IEMRQMAXHWABLG-UHFFFAOYSA-N
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Description

N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis[4-(2-oxopyrrolidin-1-yl)benzenesulfonamide] is a complex organic compound featuring a thioxanthene core with sulfonamide and pyrrolidinone substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis[4-(2-oxopyrrolidin-1-yl)benzenesulfonamide] typically involves multiple steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of Sulfonamide Groups: The sulfonamide groups are introduced via sulfonation reactions, where sulfonyl chlorides react with amines.

    Attachment of Pyrrolidinone Groups: The pyrrolidinone groups are attached through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioxanthene core can undergo oxidation to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to thioethers.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis[4-(2-oxopyrrolidin-1-yl)benzenesulfonamide] has several research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors and light-emitting materials.

    Biological Studies: Investigated for its interactions with biological macromolecules, potentially serving as a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide groups can form hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.

    Sulfonamide-Containing Compounds: Molecules featuring sulfonamide groups, which are common in many pharmaceuticals.

    Pyrrolidinone Derivatives: Compounds with pyrrolidinone moieties, often used in drug design.

Uniqueness

N,N’-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis[4-(2-oxopyrrolidin-1-yl)benzenesulfonamide] is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both sulfonamide and pyrrolidinone groups, along with the thioxanthene core, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[10,10-dioxo-6-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-9H-thioxanthen-3-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O8S3/c38-32-3-1-17-36(32)26-9-13-28(14-10-26)47(42,43)34-24-7-5-22-19-23-6-8-25(21-31(23)46(40,41)30(22)20-24)35-48(44,45)29-15-11-27(12-16-29)37-18-2-4-33(37)39/h5-16,20-21,34-35H,1-4,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMRQMAXHWABLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(CC5=C(S4(=O)=O)C=C(C=C5)NS(=O)(=O)C6=CC=C(C=C6)N7CCCC7=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N4O8S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1010-DIOXO-6-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]-9H-10LAMBDA6-THIOXANTHEN-3-YL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-{1010-DIOXO-6-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]-9H-10LAMBDA6-THIOXANTHEN-3-YL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-{1010-DIOXO-6-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]-9H-10LAMBDA6-THIOXANTHEN-3-YL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-{1010-DIOXO-6-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]-9H-10LAMBDA6-THIOXANTHEN-3-YL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-{1010-DIOXO-6-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]-9H-10LAMBDA6-THIOXANTHEN-3-YL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
N-{1010-DIOXO-6-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]-9H-10LAMBDA6-THIOXANTHEN-3-YL}-4-(2-OXOPYRROLIDIN-1-YL)BENZENE-1-SULFONAMIDE

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